DNA Sequence Preference Divergence: Tomaymycin vs. Anthramycin via UvrABC Incision Mapping
Tomaymycin (Tma) and anthramycin (Atm) do not share identical preferred DNA bonding sites. Using purified UvrABC nuclease complex incision analysis across three DNA fragments, tomaymycin shows a 5′ neighboring base preference order of A > G, T > C and a 3′ base order of A, C > G, T, while anthramycin shows 5′ A > G > T > C and 3′ A > G > T, C. The top tomaymycin-preferred triplets are -AGA- > -GGC-, -TGC-, -AGC-, compared with -AGA-, -AGG- > -GGA-, -GGG- for anthramycin [1]. This means their genomic adduction maps are quantitatively distinct—a factor critical for applications requiring defined DNA-lesion positioning.
| Evidence Dimension | Preferred DNA bonding triplet hierarchy |
|---|---|
| Target Compound Data | Tomaymycin: -AGA- > -GGC-, -TGC-, -AGC- (5′ base: A > G,T > C; 3′ base: A,C > G,T) |
| Comparator Or Baseline | Anthramycin: -AGA-, -AGG- > -GGA-, -GGG- (5′ base: A > G > T > C; 3′ base: A > G > T,C) |
| Quantified Difference | Overlapping but non-identical triplet sets; GGC and TGC are tomaymycin-preferred but absent from anthramycin's top tier |
| Conditions | UvrABC dual-incision assay on three DNA fragments; drug concentrations varied for dose-response incision intensity |
Why This Matters
Researchers requiring sequence-defined DNA lesions for repair studies or adductome profiling must select the PBD monomer whose triplet preference matches their experimental design; tomaymycin provides access to GGC- and TGC-centric adducts that anthramycin does not efficiently generate.
- [1] Pierce, J.R., Nazimiec, M., & Tang, M.-s. Comparison of Sequence Preference of Tomaymycin- and Anthramycin-DNA Bonding by Exonuclease III and Lambda Exonuclease Digestion and UvrABC Nuclease Incision Analysis. Biochemistry, 1993, 32(28), 7069–7078. View Source
